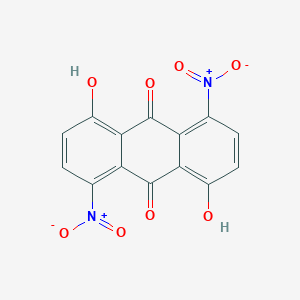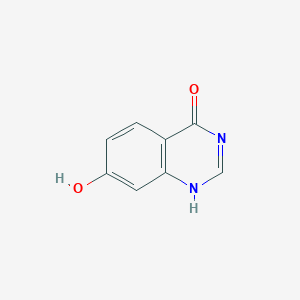
Quinazoline-4,7-diol
Overview
Description
Quinazoline-4,7-diol is a derivative of quinazoline, a class of organic compounds that are part of the N-containing heterocyclic compounds . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .
Molecular Structure Analysis
The molecular structure of Quinazoline-4,7-diol is represented by the formula C8H6N2O2 . The structure of quinazoline derivatives can be modified by installing various active groups to the quinazoline moiety using developing synthetic methods .
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions. For instance, they can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have shown significant potential in the field of cancer therapy . They are being used in targeted therapy directed at specific molecular pathways . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Analgesic Activity
Quinazoline is known to be linked with various biological activities, including analgesic activity . The structure–activity relationship of quinazoline compounds has been studied to explore the specific structural features of their biological targets .
Anti-Inflammatory Activity
Quinazoline compounds also exhibit anti-inflammatory properties . These compounds have been studied for their potential in treating inflammation-related conditions .
Antihypertensive Activity
Quinazoline derivatives have been associated with anti-hypertensive activity . They have been studied for their potential in managing high blood pressure .
Antibacterial Activity
Quinazoline compounds have shown antibacterial properties . They have been studied for their potential in combating bacterial infections .
Antidiabetic Activity
Quinazoline derivatives have been associated with anti-diabetic activity . They have been studied for their potential in managing diabetes .
Mechanism of Action
Target of Action
Quinazoline-4,7-diol, like other quinazoline derivatives, has been found to exhibit a wide range of biological activities Quinazoline derivatives have been known to target various cellular components, including enzymes, receptors, and signaling pathways, contributing to their diverse pharmacological effects .
Mode of Action
A study on a quinazoline derivative, sh-340, showed that it significantly increased factors for differentiation and skin barrier function, while inhibiting tslp expression in a dose-dependent manner . It was also found to inhibit the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes . This suggests that Quinazoline-4,7-diol may interact with its targets in a similar way, leading to changes in cellular functions.
Biochemical Pathways
Quinazoline-4,7-diol may affect various biochemical pathways. For instance, the quinazoline derivative SH-340 was found to suppress TSLP expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway . This suggests that Quinazoline-4,7-diol may also influence similar pathways, leading to downstream effects such as the differentiation of keratinocytes and enhancement of skin barrier functions .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the effects of similar quinazoline derivatives, it can be inferred that quinazoline-4,7-diol may have potential anti-inflammatory, anti-cancer, and other therapeutic effects .
Safety and Hazards
While specific safety and hazard information for Quinazoline-4,7-diol was not found, general safety measures for handling quinazoline derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc . Therefore, future research will likely continue to explore the synthesis and biological investigation of these compounds .
properties
IUPAC Name |
7-hydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOACZDUZRDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421342 | |
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-4,7-diol | |
CAS RN |
16064-25-8 | |
| Record name | 7-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | QUINAZOLINE-4,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
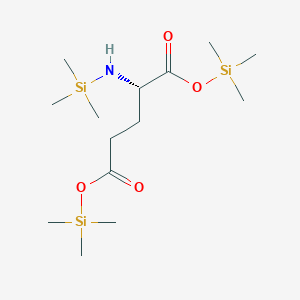
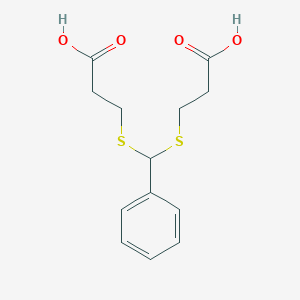
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
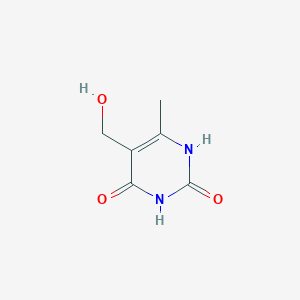
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
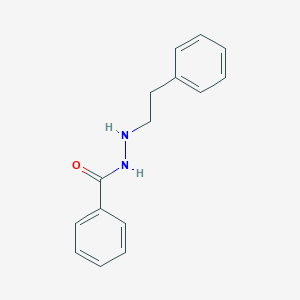

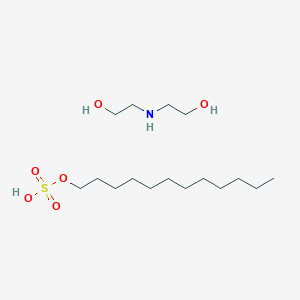
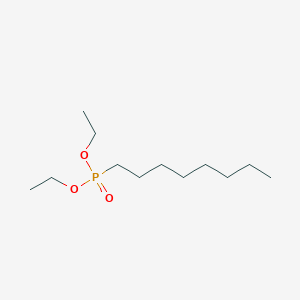
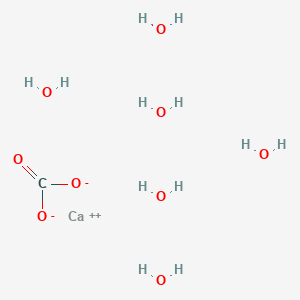
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
